

A Comparative Spectroscopic Analysis of (S)- and (R)-(Tetrahydrofuran-3-yl)methanol Enantiomers

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Compound of Interest

Compound Name: (S)-(Tetrahydrofuran-3-yl)methanol

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This guide provides a detailed spectroscopic comparison of the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they exhibit distinct behavior when interacting with plane-polarized light. This comparative analysis focuses on standard spectroscopic techniques, highlighting the key chiroptical method used for their differentiation.

The data presented herein is essential for researchers in stereoselective synthesis, pharmaceutical development, and materials science for verifying the enantiomeric purity and absolute configuration of these versatile chiral building blocks.

Overview of Spectroscopic Properties

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) probe the structural features of a molecule. For a pair of enantiomers like (S)- and (R)-(Tetrahydrofuran-3-yl)methanol, the connectivity and bonding of atoms are identical. Consequently, their NMR, IR, and MS spectra are also identical. Differentiation is achieved using chiroptical spectroscopy, which measures the differential interaction with polarized light.

Spectroscopic Technique	(S)-(Tetrahydrofuran-3-yl)methanol	(R)-(Tetrahydrofuran-3-yl)methanol	Expected Outcome
¹ H NMR	Identical to (R)-enantiomer	Identical to (S)-enantiomer	Identical Spectra
¹³ C NMR	Identical to (R)-enantiomer	Identical to (S)-enantiomer	Identical Spectra
IR Spectroscopy	Identical to (R)-enantiomer	Identical to (S)-enantiomer	Identical Spectra
Mass Spectrometry	Identical to (R)-enantiomer	Identical to (S)-enantiomer	Identical Spectra
Chiroptical Spectroscopy	Equal and opposite rotation to (R)	Equal and opposite rotation to (S)	Differentiable

Chiroptical Spectroscopy: The Key Differentiator

The definitive method for distinguishing between enantiomers is measuring their optical activity. This is typically quantified as specific rotation ($[\alpha]$), where one enantiomer rotates plane-polarized light to the left (levorotatory, "-") and the other rotates it to the right (dextrorotatory, "+") by an equal magnitude under identical conditions.

Parameter	(S)-(+)-(Tetrahydrofuran-3-yl)methanol	(R)-(-)-(Tetrahydrofuran-3-yl)methanol
Specific Rotation	+18° (c = 2.4 in methanol, 20°C)	-18° (c = 2.4 in methanol, 20°C)
Synonyms	(S)-(+)-3-Hydroxytetrahydrofuran	(R)-(-)-3-Hydroxytetrahydrofuran

Note: The specific rotation for the (S)-enantiomer is inferred to be equal and opposite to the experimentally reported value for the (R)-enantiomer, a fundamental principle of enantiomeric pairs.

Achiral Spectroscopic Data (Representative)

The following data are representative for both the (S)- and (R)-enantiomers of (Tetrahydrofuran-3-yl)methanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts (δ) and coupling constants (J) are identical for both enantiomers.

Table 3.1: Representative ^1H and ^{13}C NMR Data | ^1H NMR (Proton) | ^{13}C NMR (Carbon) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | ~4.30 (m, 1H) | H-3 (CH-OH) | ~75.0 | C-3 (CH-OH) | | ~3.80-3.60 (m, 4H) | H-2, H-5 (CH₂-O) | ~68.0 | C-2, C-5 (CH₂-O) | | ~3.50 (d, 2H) | CH₂OH | ~65.0 | CH₂OH | | ~2.50 (s, 1H) | OH | ~35.0 | C-4 (CH₂) | | ~1.90 (m, 2H) | H-4 (CH₂) | | |

Note: Exact chemical shifts and multiplicities can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for such structures.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The vibrational frequencies for the bonds in both enantiomers are identical.

Table 3.2: Representative IR Absorption Data

Frequency (cm ⁻¹)	Vibration Type	Functional Group
3600-3200 (broad)	O-H stretch	Alcohol (H-bonded)[1]
3000-2850	C-H stretch	Alkane

| ~1050 (strong) | C-O stretch | Alcohol/Ether[1] |

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio of the molecule and its fragments. Since enantiomers have the same molecular formula and mass, their mass spectra are

identical.

Table 3.3: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C₄H₈O₂
Molecular Weight	88.11 g/mol [2]
Exact Mass	88.0524 g/mol [2]

| Major Fragments (m/z) | 88 (M⁺), 71, 57, 45, 31 |

Experimental Protocols

Standard protocols for the spectroscopic analysis of chiral alcohols are described below.

Polarimetry (Optical Rotation)

- Sample Preparation: A solution of the enantiomer is prepared at a precise concentration (e.g., 2.4 g/100 mL) in a suitable solvent (e.g., methanol).
- Instrumentation: A polarimeter is calibrated using a blank solvent cell.
- Measurement: The sample cell (typically 1 dm in length) is filled with the prepared solution, and the angle of rotation (α) is measured at a specific wavelength (usually the sodium D-line, 589 nm) and temperature (e.g., 20°C).
- Calculation: The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha] = \alpha / (l \times c)$, where 'l' is the path length in decimeters and 'c' is the concentration in g/mL.

NMR Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the sample is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- Data Acquisition: The sample is placed in the NMR spectrometer. ¹H and ¹³C spectra are acquired using standard pulse programs.

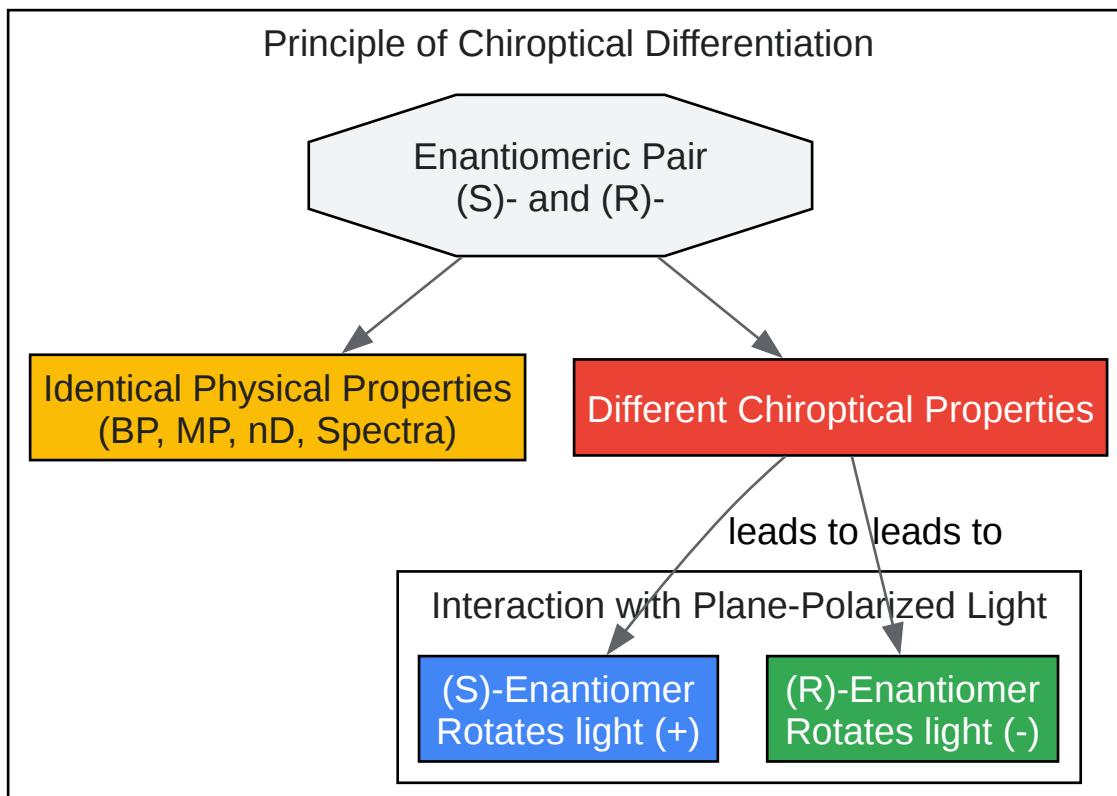
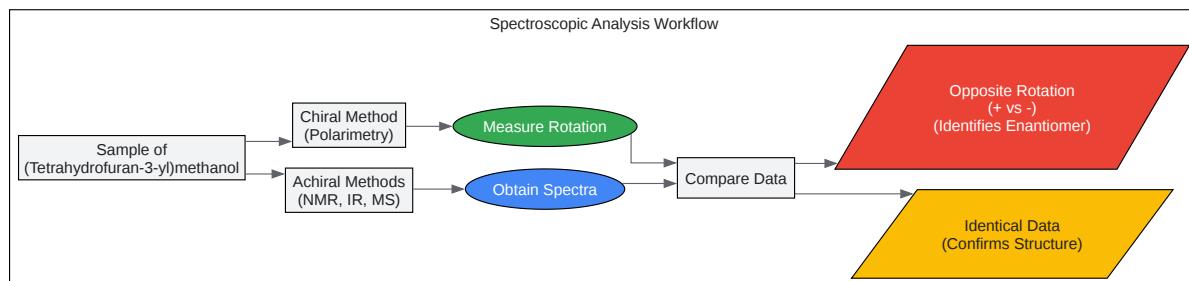
- Analysis: The resulting spectra are processed (Fourier transform, phasing, and baseline correction) and analyzed for chemical shifts, integration, and coupling patterns.
- Chiral Analysis (Optional): To distinguish enantiomers by NMR, a chiral derivatizing agent (e.g., Mosher's acid) can be added to convert the enantiomers into diastereomers, which will exhibit distinct NMR spectra.[\[3\]](#)[\[4\]](#)

FTIR Spectroscopy

- Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two KBr or NaCl plates.
- Data Acquisition: A background spectrum of the clean plates is recorded. The sample is then placed in the spectrometer's beam path, and the infrared spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} .
- Analysis: The positions and shapes of the absorption bands are correlated with specific molecular vibrations to identify functional groups.[\[1\]](#)

Visualized Workflows

The following diagrams illustrate the logical and experimental workflows for comparing the enantiomers.



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